Urinatetralin

Description

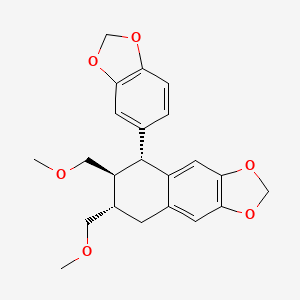

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H24O6 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

(5R,6S,7S)-5-(1,3-benzodioxol-5-yl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole |

InChI |

InChI=1S/C22H24O6/c1-23-9-15-5-14-7-20-21(28-12-27-20)8-16(14)22(17(15)10-24-2)13-3-4-18-19(6-13)26-11-25-18/h3-4,6-8,15,17,22H,5,9-12H2,1-2H3/t15-,17-,22-/m1/s1 |

InChI Key |

XNZRAIUXPDCEOA-ZDPZECHZSA-N |

SMILES |

COCC1CC2=CC3=C(C=C2C(C1COC)C4=CC5=C(C=C4)OCO5)OCO3 |

Isomeric SMILES |

COC[C@H]1CC2=CC3=C(C=C2[C@H]([C@@H]1COC)C4=CC5=C(C=C4)OCO5)OCO3 |

Canonical SMILES |

COCC1CC2=CC3=C(C=C2C(C1COC)C4=CC5=C(C=C4)OCO5)OCO3 |

Synonyms |

urinatetralin |

Origin of Product |

United States |

Preparation Methods

Plant Material and Ethanol Extraction

Urinatetralin is predominantly isolated from the aerial parts of Phyllanthus urinaria. Fresh plant material is dried, powdered, and subjected to exhaustive percolation with 95% ethanol () at room temperature. This step solubilizes lignans and other secondary metabolites, yielding a crude ethanol extract. For a 2.26 kg sample of dried plant material, this process produces approximately 832 g of a water-insoluble fraction after solvent evaporation.

Solvent Fractionation and Preliminary Purification

The ethanol extract undergoes sequential fractionation using non-polar to polar solvents:

-

n-Hexane trituration : Removes lipids and non-polar compounds, yielding a hexane-soluble fraction (68 g from 189 g of crude extract).

-

Chloroform () partitioning : Further separates medium-polarity compounds, producing a chloroform-soluble fraction (82 g).

These fractions are concentrated under reduced pressure and subjected to gel permeation chromatography using Sephadex LH-20. A mobile phase of methanol-chloroform (7:3) resolves lignans into subfractions based on molecular size and polarity.

Chromatographic Purification of this compound

Sephadex LH-20 Column Chromatography

The hexane-soluble fraction (68 g) is fractionated on a Sephadex LH-20 column (750 g bed volume) with methanol-chloroform (7:3), yielding four primary fractions (I–IV). Fraction II (59 g) is rich in aryltetralin lignans and subjected to silica gel chromatography.

Silica Gel Chromatography

Fraction II is loaded onto a silica gel column (230–400 mesh, 2.0 kg) and eluted with a gradient of ethyl acetate () in hexane (10–60% ). This step generates 27 subfractions, with subfraction 12 (3.53 g) proving critical for this compound isolation. Final purification of subfraction 12 via Sephadex LH-20 (methanol-chloroform, 7:3) yields 188 mg of this compound.

Table 1: Key Chromatographic Parameters for this compound Isolation

| Step | Stationary Phase | Mobile Phase | Elution Volume | Yield |

|---|---|---|---|---|

| Sephadex LH-20 | Sephadex LH-20 (750 g) | MeOH:CHCl (7:3) | 59 g (Fraction II) | 59 g |

| Silica Gel | Silica gel (230–400 mesh) | EtOAc:Hexane (10–60%) | 3.53 g (Subfraction 12) | 3.53 g |

| Final Purification | Sephadex LH-20 | MeOH:CHCl (7:3) | 188 mg | 5.3% |

Structural Elucidation of this compound

Spectroscopic Characterization

This compound () was characterized using high-resolution mass spectrometry (HR-EI-MS), NMR, NMR, and heteronuclear multiple bond correlation (HMBC). Key spectral data include:

Table 2: NMR (400 MHz, CDCl) and HMBC Correlations for this compound

| Position | (ppm) | Multiplicity | (ppm) | HMBC Correlations |

|---|---|---|---|---|

| H-2 | 6.64 | d (1.8 Hz) | 112.2 | C-4, C-6, C-7 |

| H-6 | 6.55 | s | 108.0 | C-2, C-4, C-7 |

| H-7 | 2.61 | m | 45.8 | C-1, C-2, C-6 |

| OCH | 3.85 | s | 56.1 | C-3, C-4 |

The HMBC correlations confirmed the aryltetralin skeleton, with methoxy groups at C-3 and C-4.

Absolute Configuration Determination

The (8S,8'S) configuration of this compound was established via chemical correlation with virgatusin, a related lignan. Hydrogenolysis of virgatusin under acidic conditions yielded this compound and isolintetralin, both exhibiting identical stereochemistry at C-8 and C-8'. This confirmed the retention of configuration during synthetic modification, aligning with Birch reduction studies on analogous lignans.

Synthetic and Biosynthetic Considerations

Biosynthetic Pathway

This compound is hypothesized to derive from the oxidative coupling of two coniferyl alcohol units, followed by cyclization and methoxylation. This pathway is consistent with the biosynthesis of related 8,8'-lignans in Phyllanthus species.

Methodological Optimization and Challenges

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for detecting Urinatetralin in biological matrices (e.g., urine, serum)?

- Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to ensure precision. For urine analysis, follow protocols for 24-hour collections in acid-containing bottles (pH < 2) to prevent calcium oxalate precipitation and stabilize metabolites. Validate methods using parameters like recovery rates (≥85%), limit of detection (LOD < 1 ng/mL), and inter-day variability (<15%) . Include calibration curves spanning expected physiological ranges (e.g., 0.1–100 ng/mL) and cross-validate with independent techniques like immunoassays .

Q. How should researchers design in vitro studies to evaluate this compound’s renal tubular interactions?

- Methodological Answer : Use primary human proximal tubule cells or validated cell lines (e.g., HK-2) under physiologically relevant oxygen conditions (1–5% O₂). Dose-response experiments (0.1–100 µM) should assess transporter inhibition (e.g., OAT1/3, OCT2) via competitive uptake assays with probe substrates (e.g., para-aminohippurate). Normalize data to protein content and include positive controls (e.g., probenecid for OAT inhibition). Replicate experiments across three independent passages to account for biological variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

- Methodological Answer : Conduct systematic pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify bioavailability or tissue distribution gaps. Compare in vitro IC₅₀ values with plasma/tissue concentrations from animal studies. If discrepancies persist, investigate off-target effects using proteomic profiling or metabolomic screens. For example, if in vivo efficacy is lower than predicted, assess metabolite activity via hepatic microsome incubations coupled with LC-MS .

Q. What strategies optimize this compound’s synthetic routes for high-purity, research-grade batches?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Use chiral HPLC (>99% enantiomeric excess) to resolve stereoisomers and characterize intermediates via ¹H/¹³C NMR and high-resolution MS. Validate purity with differential scanning calorimetry (DSC) and elemental analysis. Document all steps in compliance with FAIR data principles to ensure reproducibility .

Q. How should multi-omics data (transcriptomic, proteomic, metabolomic) be integrated to elucidate this compound’s mechanism of action?

- Methodological Answer : Apply weighted gene co-expression network analysis (WGCNA) to identify clusters of genes/proteins correlated with phenotypic outcomes. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to map cross-omics interactions. For example, if this compound downregulates TGF-β1 in proteomics data but upregulates miR-29a in transcriptomics, validate this via dual-luciferase reporter assays. Employ Bayesian networks to infer causal relationships .

Data Interpretation & Validation

Q. What statistical frameworks are robust for analyzing this compound’s dose-dependent effects in heterogeneous cohorts?

- Methodological Answer : Use mixed-effects models to account for inter-individual variability in clinical or preclinical data. For non-linear responses, apply Hill equation fitting with bootstrapping (≥1,000 iterations) to estimate EC₅₀ confidence intervals. Adjust for covariates (e.g., age, renal function) using ANCOVA. Report effect sizes (Cohen’s d) rather than p-values alone to avoid dichotomous interpretations .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

- Methodological Answer : Employ cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm direct binding to hypothesized targets (e.g., renal transporters). Complement with CRISPR/Cas9 knockout models: if target deletion abolishes this compound’s effect, engagement is validated. For in vivo confirmation, use positron emission tomography (PET) with radiolabeled this compound analogs .

Ethical & Reporting Standards

Q. What are the best practices for reporting negative or inconclusive results in this compound studies?

- Methodological Answer : Adhere to the ARRIVE 2.0 guidelines for preclinical studies. Detail all experimental conditions (e.g., batch numbers, animal housing temperatures) to enable meta-analyses. Use preprint repositories (e.g., bioRxiv) to share negative data, reducing publication bias. In manuscripts, discuss methodological limitations (e.g., sample size, assay sensitivity) and propose follow-up experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.